methyl (3S)-3-amino-3-cyclopropylpropanoate methyl (3S)-3-amino-3-cyclopropylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524575
InChI: InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

methyl (3S)-3-amino-3-cyclopropylpropanoate

CAS No.:

Cat. No.: VC17524575

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

methyl (3S)-3-amino-3-cyclopropylpropanoate -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name methyl (3S)-3-amino-3-cyclopropylpropanoate
Standard InChI InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1
Standard InChI Key DBXORJHKYZODNO-LURJTMIESA-N
Isomeric SMILES COC(=O)C[C@@H](C1CC1)N
Canonical SMILES COC(=O)CC(C1CC1)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

Methyl (3S)-3-amino-3-cyclopropylpropanoate (IUPAC name: methyl (3S)-3-amino-3-cyclopropylpropanoate) is a β-amino acid derivative with a cyclopropane ring directly attached to the β-carbon of the propanoate backbone. The (3S) configuration denotes the absolute stereochemistry at the chiral center, which critically influences its interactions in asymmetric synthesis and biological systems . Key molecular properties include:

Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
CAS Registry Number1250724-32-3
Chiral SMILESCOC(=O)CC@@HN

The cyclopropane ring introduces significant steric strain (≈27 kcal/mol ring strain energy), which impacts both the compound’s reactivity and its three-dimensional conformation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are pivotal for structural elucidation:

  • ¹H NMR: The cyclopropane protons resonate as a multiplet between δ 0.5–1.2 ppm due to ring strain-induced deshielding. The amino proton (NH₂) appears as a broad singlet near δ 1.5–2.0 ppm, while the ester methyl group resonates at δ 3.6–3.7 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of ester) and ~3300 cm⁻¹ (N-H stretch of primary amine) confirm functional group presence .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

  • Cyclopropanation: Cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride, followed by Friedel-Crafts acylation with methyl acrylate to form methyl 3-cyclopropyl-3-oxopropanoate .

  • Amination: The ketone intermediate undergoes Strecker amino acid synthesis with ammonium cyanide and hydrogen cyanide, yielding the racemic β-amino nitrile.

  • Enantiomeric Resolution: Chiral chromatography or enzymatic kinetic resolution isolates the (3S)-enantiomer, which is subsequently hydrolyzed and re-esterified to obtain the final product .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield (typically 68–72%) and minimize ring-opening side reactions. Key process parameters include:

  • Temperature: 50–60°C (prevents cyclopropane ring degradation).

  • Catalyst: Immobilized lipase B from Candida antarctica for enantioselective esterification .

  • Solvent System: Tetrahydrofuran/water biphasic system improves reaction homogeneity.

Chemical Reactivity and Functionalization

Nucleophilic Amination

The primary amine undergoes acyl substitution with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amide or sulfonamide derivatives. For example, reaction with benzoyl chloride in dichloromethane yields N-benzoyl-3-cyclopropyl-β-alanine methyl ester (89% yield).

Ester Hydrolysis and Decarboxylation

Under basic conditions (NaOH, ethanol/water), the methyl ester hydrolyzes to the carboxylic acid. Subsequent heating induces decarboxylation, generating 3-cyclopropyl-β-alanine, a potential precursor for non-proteinogenic peptide synthesis .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in [2+1] cycloadditions with carbenes and ring-opening reactions. Treatment with bromine in CCl₄ results in diastereoselective dibromination across the cyclopropane C-C bond (dr 4:1) .

Comparative Analysis with Structural Analogs

PropertyCyclopropylCyclobutylCyclohexyl
Ring Strain Energy (kcal/mol)27.526.30
Aqueous Solubility (mg/mL)12.4 ± 0.38.9 ± 0.21.2 ± 0.1
LogP0.921.152.30

The cyclopropyl derivative exhibits superior solubility and lower lipophilicity compared to larger cycloalkyl analogs, making it preferable for aqueous-phase reactions .

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